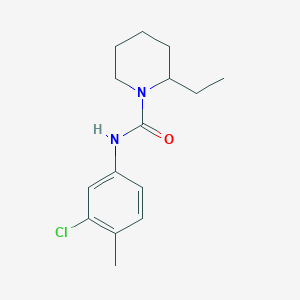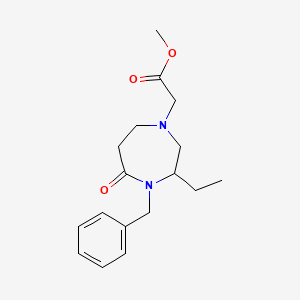
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors, which are a group of compounds that target the Janus kinase family of enzymes. These enzymes play a crucial role in the signaling pathways involved in inflammation and immune response.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune response. By inhibiting these enzymes, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
Wirkmechanismus
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune response. These enzymes are activated by cytokines and growth factors, leading to the activation of downstream signaling pathways that ultimately result in the production of pro-inflammatory cytokines and other mediators of inflammation. By inhibiting Janus kinases, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide can reduce the production of these mediators, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation and disease symptoms. It can also reduce the activity of immune cells, such as T-cells and B-cells, which are involved in the pathogenesis of autoimmune diseases. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been shown to have an effect on bone metabolism, leading to an increase in bone mineral density in patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. Additionally, it has a relatively low toxicity profile and can be administered orally, making it a convenient treatment option. However, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide also has some limitations for lab experiments. It can have off-target effects on other kinases, leading to potential side effects. Additionally, its long-term safety profile is not well established, and further studies are needed to fully understand its potential risks and benefits.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide. One area of interest is the development of more selective Janus kinase inhibitors that can target specific isoforms of the enzyme. This could potentially reduce the risk of off-target effects and improve the safety profile of these compounds. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide in various disease populations. Finally, there is a need for more research on the potential use of Janus kinase inhibitors in combination with other therapies, such as biologic agents, to improve treatment outcomes in patients with autoimmune diseases.
Synthesemethoden
The synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide involves several steps, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-aminopyridine to form 5-chloro-N-(2-pyridinyl)-2-ethoxybenzenesulfonamide. This compound is then reacted with thionyl chloride and 5-chloropyridine-2-amine to obtain 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-2-20-11-5-3-9(14)7-12(11)21(18,19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFDCLVBDJCYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-methyl-1-oxopentan-2-one](/img/structure/B5461689.png)
![1,6-diacetyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5461694.png)
![7-(3-chlorophenyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5461700.png)
![2-{2-bromo-4-[2-(2-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B5461717.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5461725.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5461735.png)

![9-(3-allyl-5-ethoxy-4-methoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5461742.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5461750.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole](/img/structure/B5461760.png)
![6-oxo-5,6-dihydro[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-d][1,3]thiazol-4-ium-2-olate](/img/structure/B5461777.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5461779.png)
![7-(1-benzothien-3-yl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5461786.png)